molecular formula C15H13BrO B1597185 3-Bromo-1,1-diphenylacetone CAS No. 33609-25-5

3-Bromo-1,1-diphenylacetone

Cat. No.: B1597185
CAS No.: 33609-25-5
M. Wt: 289.17 g/mol
InChI Key: MXUDDMSHZFPMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,1-diphenylacetone is an organic compound with the molecular formula C15H13BrO It is a brominated derivative of 1,1-diphenylacetone, characterized by the presence of a bromine atom attached to the alpha carbon of the acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-diphenylacetone typically involves the bromination of 1,1-diphenylacetone. One common method is as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-diphenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1,1-diphenyl-2-bromoethanol.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

3-Bromo-1,1-diphenylacetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-diphenylacetone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,1-diphenylacetone is unique due to the presence of the bromine atom, which significantly influences its reactivity and potential applications. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated counterparts.

Properties

IUPAC Name

3-bromo-1,1-diphenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDDMSHZFPMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383280
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33609-25-5
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.20 g. of 1,1-diphenyl-2-propanone in 25 ml. of acetic acid is heated at 60°-70° C. and 1.0 ml. of bromine in 8 ml. of acetic acid is added dropwise. The reaction mixture is held at 60°-70° C. for one hour and then poured into ice. Toluene is added. The toluene layer is separated, washed with water, dried over magnesium sulfate and concentrated to obtain 1-bromo-3,3-diphenyl-2-propanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,1-diphenylacetone
Reactant of Route 2
3-Bromo-1,1-diphenylacetone
Reactant of Route 3
Reactant of Route 3
3-Bromo-1,1-diphenylacetone
Reactant of Route 4
Reactant of Route 4
3-Bromo-1,1-diphenylacetone
Reactant of Route 5
Reactant of Route 5
3-Bromo-1,1-diphenylacetone
Reactant of Route 6
Reactant of Route 6
3-Bromo-1,1-diphenylacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.